Cas no 5153-68-4 ((E)-1-Methyl-4-(2-nitrovinyl)benzene)

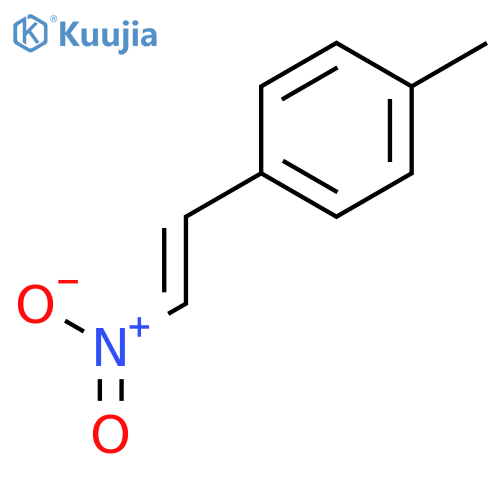

5153-68-4 structure

商品名:(E)-1-Methyl-4-(2-nitrovinyl)benzene

(E)-1-Methyl-4-(2-nitrovinyl)benzene 化学的及び物理的性質

名前と識別子

-

- (E)-1-Methyl-4-(2-nitrovinyl)benzene

- 1-(4-Methylphenyl)-2-nitroethylene~1-(p-Tolyl)-2-nitroethylene

- trans-4-Methyl-beta-nitrostyrene

- 1-methyl-4-(2-nitroethenyl)benzene

- (E)-1-(4-Methylphenyl)-2-nitroethene

- (E)-1-(4-Tolyl)-2-nitroethene

- (E)-1-Methyl-4-(2-nitroethenyl)benzene

- (E)-2-(4-Methylphenyl)-1-nitroethene

- (E)-p-Methyl-beta-nitrostyrene

- E-4-Methyl-beta-nitrostyrene

- 1-methyl-4-(2-nitrovinyl)benzene

- 1-methyl-4-[(E)-2-nitroethenyl]benzene

- 4-methyl-B-nitrostyrene

- 4-METHYL-BETA-NITROSTYRENE

- NSC145880

- 4-Methyl-.beta.-nitrostyrene

- 4-Methyl-.omega.-nitrostyrene

- HMS561B17

- (E)-beta-Nitro-4-methylstyrene

- JSPNBERPFLONRX-VOTSOKGWSA-N

- Stilbene

- trans-4-Methyl-β-nitrostyrene

- Benzene, 1-methyl-4-[(E)-2-nitroethenyl]-

- MFCD00024828

- TRANS-4-METHYL-SS-NITROSTYRENE

- V82VQ35VRK

- 5153-68-4

- trans-p-Methyl-beta-nitrostyrene

- STYRENE, P-METHYL-.BETA.-NITRO-

- NSC-145880

- p-Methyl-beta-nitrostyrene

- DTXSID20879770

- 1-(4-Methylphenyl)-2-nitroethene

- Benzene, 1-methyl-4-(2-nitroethenyl)-

- EN300-55520

- Stilbene, p-methyl-.beta.-nitro-

- 1-methyl-4-[(E)-2-nitrovinyl]benzene

- FD10696

- A865656

- SCHEMBL366122

- EN300-725188

- SCHEMBL366121

- 1-Nitro-2-(4-methylphenyl)ethene

- p-(2-Nitrovinyl)toluene

- CHEMBL230086

- 4-methyl-trans-beta-nitrostyrene

- trans-4-Methyl- beta -nitrostyrene

- 4-Methyl-omega-nitrostyrene

- Benzene, 1-methyl-4-[(1E)-2-nitroethenyl]-

- E)-1-(4-Methylphenyl)-2-nitroethene

- BDBM50561060

- 1-Methyl-4-[(1E)-2-nitroethenyl]benzene

- AMY13647

- 7559-36-6

- InChI=1/C9H9NO2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3/b7-6

- trans-4-Methyl-beta-nitrostyrene, 98%

- p-Methyl-I(2)-nitrostyrol

- DS-7484

- A828647

- 1-Methyl-4-(2-nitrovinyl)benzene, (E)-

- MURISTERONEA

- CS-0153091

- AKOS002936396

- WLZ3527

-

- MDL: MFCD00024828

- インチ: 1S/C9H9NO2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3/b7-6+

- InChIKey: JSPNBERPFLONRX-VOTSOKGWSA-N

- ほほえんだ: [O-][N+](/C(/[H])=C(\[H])/C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])=O

- BRN: 1864209

計算された属性

- せいみつぶんしりょう: 163.06300

- どういたいしつりょう: 163.063

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- トポロジー分子極性表面積: 45.8

- 疎水性パラメータ計算基準値(XlogP): 2.7

- ひょうめんでんか: 0

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: ソリッド

- 密度みつど: 1.141±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 102-104 °C (lit.)

- ふってん: 275.0±9.0 ºC (760 Torr),

- フラッシュポイント: 124.9±11.5 ºC,

- 屈折率: 1.592

- ようかいど: ほとんど溶けない(0.07 g/l)(25ºC)、

- すいようせい: Sparingly Soluble in water (0.070 g/L) (25°C).

- PSA: 45.82000

- LogP: 2.76560

- ようかいせい: 未確定

(E)-1-Methyl-4-(2-nitrovinyl)benzene セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- リスク用語:R36/37/38

- セキュリティ用語:S26;S36

- ちょぞうじょうけん:2-8°C

(E)-1-Methyl-4-(2-nitrovinyl)benzene 税関データ

- 税関コード:2904209090

- 税関データ:

中国税関コード:

2904209090概要:

290420209090他のニトロ基またはニトロソ基のみを含む誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290420209090はニトロ基またはニトロソ基の誘導体のみを含む。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

(E)-1-Methyl-4-(2-nitrovinyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M339458-5g |

(E)-1-Methyl-4-(2-nitrovinyl)benzene |

5153-68-4 | 5g |

$230.00 | 2023-05-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223731-25g |

(E)-1-Methyl-4-(2-nitrovinyl)benzene |

5153-68-4 | 98% | 25g |

¥715.00 | 2024-05-10 | |

| TRC | M339458-100mg |

(E)-1-Methyl-4-(2-nitrovinyl)benzene |

5153-68-4 | 100mg |

$ 80.00 | 2022-06-03 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-EC261-1g |

(E)-1-Methyl-4-(2-nitrovinyl)benzene |

5153-68-4 | 98% | 1g |

¥116.0 | 2022-06-10 | |

| Ambeed | A263954-25g |

(E)-1-Methyl-4-(2-nitrovinyl)benzene |

5153-68-4 | 95% | 25g |

$161.0 | 2025-02-24 | |

| Alichem | A019086732-25g |

(E)-1-Methyl-4-(2-nitrovinyl)benzene |

5153-68-4 | 95% | 25g |

$185.40 | 2023-09-01 | |

| Enamine | EN300-725188-50.0g |

1-methyl-4-[(E)-2-nitroethenyl]benzene |

5153-68-4 | 95% | 50g |

$560.0 | 2023-05-29 | |

| Enamine | EN300-725188-0.05g |

1-methyl-4-[(E)-2-nitroethenyl]benzene |

5153-68-4 | 95% | 0.05g |

$19.0 | 2023-05-29 | |

| Enamine | EN300-725188-5.0g |

1-methyl-4-[(E)-2-nitroethenyl]benzene |

5153-68-4 | 95% | 5g |

$62.0 | 2023-05-29 | |

| Enamine | EN300-725188-0.1g |

1-methyl-4-[(E)-2-nitroethenyl]benzene |

5153-68-4 | 95% | 0.1g |

$19.0 | 2023-05-29 |

(E)-1-Methyl-4-(2-nitrovinyl)benzene 関連文献

-

Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

5153-68-4 ((E)-1-Methyl-4-(2-nitrovinyl)benzene) 関連製品

- 5153-67-3(trans-b-Nitrostyrene)

- 102-96-5(b-Nitrostyrene)

- 15241-23-3((Z)-2-Nitroethenylbenzene)

- 4735-49-3(1-(2-Nitrovinyl)naphthalene)

- 7559-36-6(1-Methyl-4-(2-nitrovinyl)benzene)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5153-68-4)(E)-1-Methyl-4-(2-nitrovinyl)benzene

清らかである:99%

はかる:100g

価格 ($):536.0